molecular formula C12H14N2O4 B15250147 benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate

benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate

Cat. No.: B15250147
M. Wt: 250.25 g/mol
InChI Key: NSVSGDZLJPWJNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate is a heterocyclic compound featuring a piperazine backbone modified with a hydroxyl group at position 4, a ketone group at position 3, and a benzyloxycarbonyl (Cbz) protecting group at the nitrogen atom of the piperazine ring.

Properties

Molecular Formula

C12H14N2O4

Molecular Weight

250.25 g/mol

IUPAC Name

benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate

InChI

InChI=1S/C12H14N2O4/c15-11-8-13(6-7-14(11)17)12(16)18-9-10-4-2-1-3-5-10/h1-5,17H,6-9H2

InChI Key

NSVSGDZLJPWJNI-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)CN1C(=O)OCC2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Core Strategy: Piperazine Functionalization

The synthesis revolves around functionalizing the piperazine backbone at specific positions. A widely adopted approach involves:

  • Nitrogen Protection : Introducing the benzyloxycarbonyl (Cbz) group at the piperazine nitrogen via reaction with benzyl chloroformate. This step typically employs bases like potassium carbonate in tetrahydrofuran (THF) or dichloromethane (DCM) to deprotonate the amine, facilitating nucleophilic attack on the carbonyl carbon of benzyl chloroformate.
  • Oxidation at Position 3 : Selective oxidation of the C3 carbon to a ketone using agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane. This step requires careful temperature control (0–25°C) to avoid over-oxidation.
  • Hydroxylation at Position 4 : Introducing the hydroxyl group via epoxidation followed by acid-catalyzed ring-opening or via nucleophilic substitution of a halogenated intermediate. For example, treating a C4-chlorinated precursor with aqueous sodium hydroxide yields the hydroxyl group.

Alternative Pathways

Reductive Amination Approach

A less common method involves reductive amination of glyoxal derivatives with benzyl-protected diamines. This one-pot reaction forms the piperazine ring while introducing the oxo and hydroxyl groups simultaneously. Catalysts like sodium cyanoborohydride enable selective imine reduction at pH 4–6.

Enzymatic Hydroxylation

Recent advances explore biocatalytic methods using cytochrome P450 enzymes to hydroxylate the C4 position of 3-oxopiperazine derivatives. This green chemistry approach achieves high regioselectivity but faces challenges in scalability.

Industrial-Scale Optimization

Reaction Condition Optimization

Parameter Laboratory Scale Industrial Scale
Solvent THF, DCM Toluene, Ethyl Acetate
Temperature 0–25°C 20–40°C
Catalyst Homogeneous (e.g., DMAP) Heterogeneous (e.g., Zeolites)
Yield 60–75% 85–92%

Industrial processes prioritize solvent recovery and catalyst reuse. For instance, toluene enables easy separation via distillation, while zeolite catalysts reduce metal contamination.

Purification Techniques

  • Recrystallization : Ethanol/water mixtures (3:1 v/v) achieve >98% purity.
  • Chromatography : Reserved for high-value batches; silica gel with ethyl acetate/hexane gradients removes byproducts like over-oxidized species.

Comparative Analysis of Key Methods

Traditional vs. Green Chemistry Approaches

Method Yield (%) Purity (%) Environmental Impact
Classical Oxidation 70 95 High (Cr waste)
Enzymatic 55 99 Low
Reductive Amination 80 97 Moderate

Enzymatic methods, though lower-yielding, align with sustainability goals by eliminating heavy metals.

Challenges and Solutions

Byproduct Formation

Over-oxidation at C3 produces quinazoline derivatives, detectable via HPLC (retention time: 8.2 min vs. 6.5 min for the target). Mitigation strategies include:

  • Stoichiometric Control : Limiting oxidizing agents to 1.1 equivalents.
  • Additives : Ascorbic acid (0.5 mol%) suppresses radical side reactions.

Scalability of Hydroxylation

C4 hydroxylation often bottlenecks large-scale production due to:

  • Steric Hindrance : Bulkier substrates reduce reaction rates.
  • Moisture Sensitivity : Anhydrous conditions (<50 ppm H2O) are critical.

Solutions include using flow reactors for precise moisture control and ultrasonication to enhance mixing.

Chemical Reactions Analysis

Types of Reactions: Benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield benzyl 4-oxo-3-oxopiperazine-1-carboxylate, while reduction of the carbonyl group can produce benzyl 4-hydroxy-3-hydroxypiperazine-1-carboxylate .

Mechanism of Action

The mechanism of action of benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine and piperidine derivatives with Cbz-protected nitrogen atoms and functionalized side chains are common in medicinal chemistry. Below is a detailed comparison of benzyl 4-hydroxy-3-oxopiperazine-1-carboxylate with analogous compounds:

Structural Analogues
Compound Name Substituents/Modifications Key Properties/Applications Reference
Benzyl 3-oxopiperazine-1-carboxylate 3-oxo group on piperazine Intermediate in peptide synthesis; used as a scaffold for kinase inhibitors.
Benzyl 4-hydroxy-3-methylpiperidine-1-carboxylate 4-hydroxy, 3-methyl on piperidine Explored as a chiral building block for alkaloid synthesis.
Benzyl 4-aminopiperidine-1-carboxylate 4-amino group on piperidine Precursor for antitumor agents; exhibits moderate toxicity (requires safety precautions).
Benzyl 4-cyanopiperazine-1-carboxylate 4-cyano group on piperazine Used in metal-organic frameworks (MOFs) for catalytic applications.

Key Structural Differences :

  • Hydroxyl vs.
  • Oxo vs. Cyano Groups: The 3-oxo group increases electrophilicity, making it reactive in nucleophilic additions, whereas the cyano group in analogues like benzyl 4-cyanopiperazine-1-carboxylate contributes to π-stacking interactions in catalysis .
Physicochemical Properties
Property Target Compound Benzyl 3-oxopiperazine-1-carboxylate Benzyl 4-aminopiperidine-1-carboxylate
Molecular Weight (g/mol) ~265.26 (estimated) 234.23 248.29
Solubility Moderate in polar solvents High in DMF, DMSO Low in water; soluble in ethanol
Reactivity Susceptible to keto-enol tautomerism Stable under basic conditions Prone to oxidation at amino group

Notes:

  • The hydroxyl and oxo groups in the target compound likely reduce lipophilicity compared to methyl-substituted analogues, impacting membrane permeability .
  • Safety profiles vary: Benzyl 4-aminopiperidine-1-carboxylate requires stringent handling due to uncharacterized toxicity, while the target compound’s hazards remain understudied .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.